methyl (2E)-3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate is an organic compound notable for its intricate structure and various functional groups. This compound is characterized by the presence of a chloro-substituted phenyl ring and a sulfonyl group, making it a versatile intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate generally involves a multi-step process. One typical route might include the initial formation of the enone through a condensation reaction, followed by the introduction of the sulfonyl group via sulfonation. This synthesis can be achieved under various conditions, often requiring the use of catalysts or specific solvents to drive the reactions to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve streamlined processes that utilize high-throughput reactors and optimized reaction conditions. Continuous flow chemistry is a potential method that ensures the efficient production of this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: : It can also be reduced, potentially affecting the carbon-carbon double bond or the sulfonyl group.
Substitution: : Nucleophilic substitution reactions can occur at the chlorophenyl ring, introducing various substituents depending on the reagents used.
Common Reagents and Conditions
Oxidation: : Typically involves oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) over palladium (Pd) catalysts.
Substitution: : Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) in appropriate solvents are used.
Major Products Formed
The reactions lead to a variety of products, ranging from simple alcohols and ketones (in oxidation/reduction) to more complex substituted aromatics (in substitution reactions).
Scientific Research Applications
This compound finds numerous applications across different fields:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: : Used in studying biological pathways and interactions due to its reactive functional groups.
Industry: : Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The effects of methyl (2E)-3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate are exerted through various molecular interactions. The enone moiety can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. The sulfonyl group provides a site for further functionalization and interaction with biological targets.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as methyl (2E)-3-(4-fluorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate or methyl (2E)-3-(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)prop-2-enoate, our compound stands out due to the unique reactivity conferred by the chloro group on the phenyl ring.
List of Similar Compounds
Methyl (2E)-3-(4-fluorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate
Methyl (2E)-3-(4-bromophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate
Methyl (2E)-3-(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)prop-2-enoate
This complex and versatile compound offers a wealth of opportunities for research and application across various scientific disciplines.
Properties
IUPAC Name |
methyl (E)-3-(4-chlorophenyl)-2-(4-methylphenyl)sulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4S/c1-12-3-9-15(10-4-12)23(20,21)16(17(19)22-2)11-13-5-7-14(18)8-6-13/h3-11H,1-2H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFBMFHALYDEPK-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)Cl)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.